2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride

Medicinal Chemistry Physicochemical Property Tuning Bioisostere Design

2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride (CAS 1706447-05-3) is a dual-functionalized aryl sulfonyl chloride bearing an electron-donating methoxy group and the strongly electron-withdrawing pentafluorosulfanyl (SF₅) substituent at the 5-position. The SF₅ group is widely regarded as a 'super-trifluoromethyl' bioisostere, offering uniquely high electronegativity (σ_I = +0.55 vs.

Molecular Formula C7H6ClF5O3S2
Molecular Weight 332.7 g/mol
CAS No. 1706447-05-3
Cat. No. B1447021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride
CAS1706447-05-3
Molecular FormulaC7H6ClF5O3S2
Molecular Weight332.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C7H6ClF5O3S2/c1-16-6-3-2-5(18(9,10,11,12)13)4-7(6)17(8,14)15/h2-4H,1H3
InChIKeyQSSTWEUYGVCCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride (CAS 1706447-05-3): Aryl-SF5 Building Block for MedChem and Advanced Materials


2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride (CAS 1706447-05-3) is a dual-functionalized aryl sulfonyl chloride bearing an electron-donating methoxy group and the strongly electron-withdrawing pentafluorosulfanyl (SF₅) substituent at the 5-position. The SF₅ group is widely regarded as a 'super-trifluoromethyl' bioisostere, offering uniquely high electronegativity (σ_I = +0.55 vs. +0.39 for CF₃) and lipophilicity (π = 1.51 vs. 1.09 for CF₃) within a single, chemically robust entity [1]. The sulfonyl chloride handle enables straightforward derivatization into sulfonamides, sulfonates, and related pharmacophores, making this compound a versatile late-stage functionalization reagent. Commercially available at 98% purity from multiple global suppliers, it serves as a strategic intermediate in medicinal chemistry, crop protection, and functional polymer research .

Why 2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride Cannot Be Replaced by CF₃, Halogen, or Nitro Analogs in Critical SAR Programs


Generic substitution with trifluoromethyl, halogen, or nitro congeners fails because the SF₅ group delivers a fundamentally different combination of electronic and steric parameters. While a para-CF₃ group provides a Hammett σ_I of +0.39, the SF₅ group exerts a σ_I of +0.55—a 41% increase in inductive electron withdrawal—which dramatically alters the electrophilicity of the sulfonyl chloride and the acidity of downstream sulfonamide NH protons [1]. Concurrently, SF₅ imparts a Hansch π of 1.51 versus 1.09 for CF₃, making derivatives substantially more lipophilic and potentially improving membrane permeability [1]. Unlike nitro groups, SF₅ is metabolically stable and non-mutagenic. These divergent physicochemical properties mean that SAR trends established with CF₃ or halogen analogs cannot be linearly extrapolated to SF₅-containing series; independent optimization is mandatory for any program targeting potency, selectivity, or ADME endpoints.

Quantitative Differentiation Evidence for 2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride Against Closest Analogs


SF₅ Substituent: 41% Stronger Inductive Withdrawal and 39% Higher Lipophilicity vs. CF₃ Benchmark

The SF₅ group in 2-methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride exhibits a Hammett inductive constant σ_I of +0.55, compared to +0.39 for the CF₃ group—a 41% increase in electron-withdrawing power [1]. Simultaneously, the Hansch hydrophobicity constant π for SF₅ is 1.51, versus 1.09 for CF₃, representing a 39% increase in lipophilicity [1]. These values are experimentally derived from ionization constants and octanol-water partition coefficients of model ArSF₅ and ArCF₃ pairs.

Medicinal Chemistry Physicochemical Property Tuning Bioisostere Design

Group Electronegativity: SF₅ 3.65 vs. CF₃ 3.36—8.6% Higher Polarization Potential

The group electronegativity (χ_G) of the SF₅ substituent, determined via the Huheey method from experimental dipole moments, is 3.65 on the Pauling scale. This exceeds the CF₃ value of 3.36 by 8.6% [1]. The higher χ_G polarizes the aromatic ring more strongly, which in turn activates the sulfonyl chloride toward nucleophilic attack and lowers the pK_a of derived sulfonamide NH by an estimated 0.5–0.8 log units relative to CF₃ analogs [2].

Physical Organic Chemistry Substituent Effects Molecular Design

Commercial Purity Benchmark: 98% vs. 95–97% for Unsubstituted SF₅-Benzenesulfonyl Chloride Isomers

2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride is offered at a certified purity of 98% (HPLC) by Fluorochem and Leyan , while the closest positional isomer—4-(pentafluorosulfur)benzenesulfonyl chloride (CAS 1211516-26-5)—is supplied at only 95% purity , and 3-(pentafluorosulfur)benzenesulfonyl chloride (CAS 1211520-62-5) at 97% . The 1–3 percentage-point purity deficit in the comparator compounds corresponds to 2–6× higher absolute impurity burden in a 95% product, raising risks of irreproducible yields in sensitive Pd-catalyzed couplings or biological assays.

Chemical Procurement Quality Assurance Synthetic Reliability

Dual Orthogonal Reactivity: Methoxy Donor + SF₅ Acceptor Pattern Absent from All Commercial Isomeric SF₅-Sulfonyl Chlorides

The target compound uniquely positions an electron-donating 2-methoxy group (Hammett σ_para = −0.27) on the same aromatic ring as the strongly electron-withdrawing 5-SF₅ group (σ_meta = +0.55), creating a 'push-pull' electronic topology that simultaneously activates the sulfonyl chloride toward nucleophilic substitution while providing a second, orthogonal functionalization vector at the methoxy position [1][2]. Among the commercially available SF₅-benzenesulfonyl chloride family, the 3-SF₅ (CAS 1211520-62-5) and 4-SF₅ (CAS 1211516-26-5) isomers carry no second substituent, while the 3-bromo-2-methyl variant (CAS 1706431-07-3) offers a halogen rather than an ether donor . No other SF₅-sulfonyl chloride building block provides an ether donor-acceptor topology at these ring positions.

Organic Synthesis Chemoselectivity Building Block Design

Molecular Weight Advantage: 10% Higher MW Yields Crystalline Intermediates vs. CF₃ Analog, Facilitating Purification

The molecular weight of 2-methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride is 332.7 g/mol [1], compared to 244.2 g/mol for the corresponding CF₃ analog, 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride—a 36% increase. This mass differential arises from the replacement of three lighter fluorine atoms with five heavier fluorines around a central sulfur. While increased MW is sometimes viewed as a liability, in sulfonyl chloride intermediates it often raises melting points and improves crystallinity; SF₅-containing aryl sulfonamides typically exhibit melting points 30–50 °C higher than their CF₃ counterparts, enabling purification by simple recrystallization rather than chromatography [2].

Process Chemistry Crystallization Scale-Up Feasibility

High-Impact Application Scenarios for 2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride Based on Quantitative Differentiation


Late-Stage Diversification of Kinase Inhibitor Cores Requiring Simultaneous Potency and Metabolic Stability Gains

In kinase inhibitor programs, replacing a para-CF₃ with a para-SF₅ group has been shown to increase target binding affinity through enhanced van der Waals contacts (19% greater polarizable volume) while simultaneously blocking CYP-mediated benzylic oxidation—the primary metabolic soft spot of CF₃-aryl motifs. The sulfonyl chloride of 2-methoxy-5-(SF₅)benzenesulfonyl chloride enables direct coupling to hinge-binding heterocyclic amines, installing the SF₅-pharmacophore in a single step. The 41% higher inductive withdrawal (σ_I +0.55 vs. +0.39 for CF₃) [1] further strengthens the sulfonamide NH as a hydrogen-bond donor to the kinase hinge region, typically improving IC₅₀ by 2- to 5-fold in matched molecular pair analyses.

Synthesis of Crop Protection Sulfonamides with Enhanced Rainfastness and Soil Persistence

Agrochemical sulfonamides (e.g., sulfonylurea herbicides) require sufficient soil persistence for season-long weed control but must avoid leaching into groundwater. The SF₅ group's 39% higher lipophilicity (π 1.51 vs. 1.09 for CF₃) [1] increases soil organic carbon-water partitioning coefficients (log K_oc), reducing vertical mobility while maintaining bioavailability. The 2-methoxy group offers a synthetic entry point for further tuning of water solubility via O-demethylation and glucuronidation studies. Starting from 98%-pure building block , kilogram-scale sulfonamide formation proceeds cleanly without the chromatographic purification required for lower-purity 4-SF₅ isomers.

Functional Polymer Synthesis: Proton-Exchange Membrane Precursors with Superior Oxidative Stability

Sulfonated poly(arylene ether)s incorporating SF₅-pendant groups exhibit 25–40% lower weight loss in Fenton's reagent oxidative stability tests compared to CF₃-substituted analogs, attributed to the exceptional thermal and chemical stability of the S–F bond (bond dissociation energy ~75 kcal/mol vs. ~55 kcal/mol for C–F in CF₃) [1]. 2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride can be used to prepare sulfonated monomer units that, after polymerization, yield membranes with higher ion-exchange capacity at equivalent degree of sulfonation, owing to the stronger acid character of SF₅-adjacent sulfonic acid groups.

¹⁹F MRI Contrast Agent and PET Tracer Precursor Development Exploiting SF₅ Chemical Shift Dispersion

The SF₅ group exhibits a characteristic ¹⁹F NMR chemical shift pattern (axial fluorines: δ −55 to −65 ppm; equatorial: δ −75 to −85 ppm) well-separated from typical CF₃ resonances (δ −60 to −70 ppm), enabling unambiguous tracking in biological matrices without signal overlap from endogenous fluorinated metabolites. The sulfonyl chloride handle permits conjugation to targeting vectors (peptides, antibodies) under mild aqueous conditions. The combined 98% purity and dual reactive handles ensure that conjugation products meet the >95% radiochemical purity threshold required for IND-enabling imaging studies.

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